molecular formula C20H27NOS B2926726 (3r,5r,7r)-Adamantan-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1421516-55-3

(3r,5r,7r)-Adamantan-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2926726
CAS RN: 1421516-55-3
M. Wt: 329.5
InChI Key: WHGHHCLOTZLYKU-UHFFFAOYSA-N
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Description

(3r,5r,7r)-Adamantan-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anti-inflammatory Applications

Adamantane derivatives, including those with tetrahydropyrimidine and thiophene moieties, have demonstrated significant anti-inflammatory activities. For instance, novel adamantane–tetrahydropyrimidine hybrids were synthesized and found to exhibit promising anti-inflammatory effects, highlighting their potential as therapeutic agents in treating inflammation-related disorders (Kalita et al., 2015).

Antimicrobial and Anti-Proliferative Activities

Adamantane-based compounds have also shown noteworthy antimicrobial and anti-proliferative activities. A study conducted by Al-Mutairi et al. (2019) synthesized novel adamantane derivatives and evaluated them against a panel of bacteria and yeast-like pathogenic fungi. Some of these compounds displayed marked broad-spectrum antibacterial activities and good activity against Candida albicans. Additionally, these compounds exhibited significant anti-proliferative activity towards human tumor cell lines, suggesting their potential application in cancer therapy (Al-Mutairi et al., 2019).

Enzyme Inhibitory Activities

Another area of interest is the enzyme inhibitory potential of adamantane derivatives. Cetin et al. (2021) designed and synthesized 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, evaluating their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Their findings revealed that some of these compounds were potent inhibitors, especially against BChE and GST, indicating their potential in the development of treatments for diseases related to these enzymes (Cetin et al., 2021).

properties

IUPAC Name

1-adamantyl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOS/c22-19(20-10-14-7-15(11-20)9-16(8-14)12-20)21-4-1-17(2-5-21)18-3-6-23-13-18/h3,6,13-17H,1-2,4-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHHCLOTZLYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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